Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Orthogonal protection Sequential deprotection Piperidine functionalization

Tert‑butyl 3-((tert‑butoxycarbonyl)amino)piperidine‑1‑carboxylate (CAS 1217710‑80‑9) is a bifunctionalized piperidine derivative bearing dual tert‑butoxycarbonyl (Boc) protecting groups—one on the ring nitrogen (N1) and one on the exocyclic 3‑amino group. This (S)‑configured, fully protected scaffold serves as a privileged intermediate for the construction of chiral 3‑aminopiperidine‑containing therapeutics, most notably dipeptidyl peptidase‑IV (DPP‑IV) inhibitors such as linagliptin and alogliptin.

Molecular Formula C15H28N2O4
Molecular Weight 300.399
CAS No. 1217710-80-9
Cat. No. B567938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
CAS1217710-80-9
Molecular FormulaC15H28N2O4
Molecular Weight300.399
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18)
InChIKeyIPDHHWCHJZHKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert‑butyl 3-((tert‑butoxycarbonyl)amino)piperidine‑1‑carboxylate (CAS 1217710‑80‑9) Is the Preferred Orthogonally Protected 3‑Aminopiperidine Building Block for Pharmaceutical Synthesis Procurement


Tert‑butyl 3-((tert‑butoxycarbonyl)amino)piperidine‑1‑carboxylate (CAS 1217710‑80‑9) is a bifunctionalized piperidine derivative bearing dual tert‑butoxycarbonyl (Boc) protecting groups—one on the ring nitrogen (N1) and one on the exocyclic 3‑amino group [1]. This (S)‑configured, fully protected scaffold serves as a privileged intermediate for the construction of chiral 3‑aminopiperidine‑containing therapeutics, most notably dipeptidyl peptidase‑IV (DPP‑IV) inhibitors such as linagliptin and alogliptin [2]. With a molecular formula of C₁₅H₂₈N₂O₄, a molecular weight of 300.39 g mol⁻¹, and a computed XLogP3 of 2.4, the compound exhibits physicochemical properties that facilitate handling, purification, and multi‑step synthetic elaboration [1].

Why 3‑Aminopiperidine Analogs Cannot Simply Replace Tert‑butyl 3-((tert‑butoxycarbonyl)amino)piperidine‑1‑carboxylate in Multi‑Step Synthetic Routes


In‑class 3‑aminopiperidine derivatives span a continuum of protection states—unprotected free amine, mono‑Boc (N1 only), mono‑Boc (C3 only), orthogonal Cbz/Boc, and the fully dual‑Boc system—each imposing distinct reactivity, solubility, and stability profiles that preclude direct interchangeability. Mono‑Boc‑3‑aminopiperidine (e.g., CAS 184637‑48‑7) retains a nucleophilic primary amine, making it susceptible to unwanted side reactions during acylation, reductive amination, or transition‑metal‑catalyzed couplings that are required at other positions [1]. Conversely, the Cbz/Boc analog introduces hydrogenolysis‑sensitive benzyl carbamate, which is incompatible with catalytic hydrogenation steps commonly employed downstream . The dual‑Boc architecture of the target compound uniquely masks both nitrogen atoms with acid‑labile groups that can be sequentially deprotected under differentiated conditions, thereby enabling a regioselective functionalization sequence that is essential for constructing complex, chirally pure drug candidates without intermediate protecting‑group interchange .

Quantitative Differentiation Evidence: Tert‑butyl 3-((tert‑butoxycarbonyl)amino)piperidine‑1‑carboxylate Versus Comparator Analogs


Sequential Deprotection Capability: Bis‑Boc Architecture Enables Site‑Differentiated Acid Lability Absent in Mono‑Boc Analogs

In bis‑Boc systems where the two Boc groups reside in electronically distinct environments—such as a carbamate on the piperidine ring nitrogen (N1) versus a carbamate on the exocyclic 3‑amino group—the reactivity difference toward acid‑catalyzed cleavage can be amplified through choice of acid source and solvent, enabling selective mono‑deprotection. The literature demonstrates that N,N‑dialkoxycarbonyl‑protected amines (bis‑Boc and Boc/Cbz types) exhibit differential cleavage sequences under LiBr/CH₃CN or Mg(ClO₄)₂/CH₃CN conditions . This contrasts with mono‑Boc‑3‑aminopiperidine, which presents only a single Boc group on N1 and a free 3‑NH₂, precluding any sequential deprotection logic. The target compound therefore enables a synthetic sequence of (i) selective N1‑Boc removal → N1‑functionalization, followed by (ii) C3‑Boc removal → C3‑functionalization, without intermediate re‑protection steps .

Orthogonal protection Sequential deprotection Piperidine functionalization

Enantiomeric Purity Specification: 97% Minimum Chemical Purity with Multi‑Technique Batch QC Certificates

Reputable vendors supply the (S)‑enantiomer (CAS 1217710‑80‑9) at a standard purity of ≥97% (GC/HPLC), with independent batch‑specific certificates of analysis covering NMR, HPLC, and GC . For comparison, mono‑Boc‑3‑aminopiperidine (CAS 625471‑18‑3) is commonly offered at 95% minimum purity, and enantiomeric excess data are not uniformly provided at the 95% purity tier . The availability of multi‑technique QC documentation for the bis‑Boc compound reduces the burden of incoming quality verification in regulated pharmaceutical development environments and supports direct use in GMP‑aligned intermediate supply chains.

Chiral building block Enantiomeric purity Quality control

Stereochemical Identity: (S)-Configuration Defined for DPP‑IV Inhibitor Synthesis Versus Racemic or (R)-Alternatives

The (S)‑enantiomer of the bis‑Boc‑protected 3‑aminopiperidine maps directly onto the absolute configuration required for several clinically validated DPP‑IV inhibitors. (R)‑3‑Amino‑1‑Boc‑piperidine (CAS 188111‑79‑7) is explicitly cited as a precursor for linagliptin and alogliptin [1]; the (S)‑enantiomer of the dual‑Boc compound serves as the configurationally complementary building block for analogs requiring the (S)‑3‑aminopiperidine core. Racemic 3‑aminopiperidine analogs (e.g., CAS 184637‑48‑7) necessitate chiral resolution or asymmetric synthesis steps that add cost and reduce throughput. The target compound is commercially available as the single (S)‑enantiomer with defined stereochemistry, eliminating the need for post‑procurement chiral separation .

Chiral resolution DPP-IV inhibitor Linagliptin intermediate

Storage and Handling Stability: Solid‑State Ambient Storage Versus Cold‑Chain‑Dependent Mono‑Boc Liquid Analogs

The bis‑Boc compound is a solid at ambient temperature with a recommended long‑term storage condition of 2–8 °C in a cool, dry place . In contrast, mono‑Boc‑3‑aminopiperidine (CAS 625471‑18‑3) exhibits a melting point of only 21–25 °C, rendering it a low‑melting solid or liquid at room temperature that requires refrigerated storage and presents handling challenges in automated dispensing systems . The solid‑state nature of the bis‑Boc compound simplifies weighing, aliquoting, and inert‑atmosphere handling, and reduces the risk of hygroscopic degradation during prolonged laboratory operations.

Storage stability Logistics Solid-state handling

Reduced Nucleophilicity of the 3‑Amino Group: Suppression of Intramolecular Side Reactions During Heterocycle Formation

During photooxygenation‑mediated piperidine ring formation, a mono‑Boc‑protected amine substrate underwent an undesired intramolecular cyclization attributed to the nucleophilic character of the unprotected amine; the investigators explicitly sought to introduce a second Boc group on the nitrogen to suppress this nucleophilic pathway [1]. Although the second Boc installation was unsuccessful on that particular furan‑derived substrate, the mechanistic rationale directly supports the value of the bis‑Boc architecture: the C3‑Boc group reduces the electron density on the 3‑amino nitrogen, preventing it from participating in unintended nucleophilic attacks during electrophilic transformations at other positions. This electronic deactivation is absent in mono‑Boc‑3‑aminopiperidine, where the free 3‑NH₂ remains a potent nucleophile.

Nucleophilicity Side reaction suppression Piperidine ring formation

Optimal Procurement and Application Scenarios for Tert‑butyl 3-((tert‑butoxycarbonyl)amino)piperidine‑1‑carboxylate


Multi‑Step Synthesis of (S)-Configured DPP‑IV Inhibitor Analogs Requiring Sequential N1/C3‑Functionalization

When constructing (S)‑3‑aminopiperidine‑based DPP‑IV inhibitors such as linagliptin derivatives, the bis‑Boc building block enables a regioselective synthetic sequence: first, selective N1‑Boc removal followed by N1‑arylation or sulfonylation; second, C3‑Boc deprotection and subsequent amine capping. This sequential logic, supported by the differential reactivity of the two Boc sites , eliminates intermediate protecting‑group manipulation steps and preserves the (S)‑configuration pre‑installed in the commercially supplied material .

Automated Parallel Synthesis and Library Production Requiring Solid, Easily Weighable Building Blocks

In high‑throughput parallel synthesis workflows, the solid‑state physical form of the bis‑Boc compound facilitates accurate automated dispensing and aliquoting under inert atmosphere, whereas the low‑melting mono‑Boc analog (mp 21–25 °C) requires refrigerated handling that complicates automation . The ≥97% purity specification with comprehensive QC documentation further ensures consistent building‑block quality across multiple library plates, reducing failed reactions attributable to input‑material variability.

Oxidative or Electrophilic Transformations Where Free 3‑Amino Nucleophilicity Must Be Fully Suppressed

For synthetic routes involving electrophilic reagents at the piperidine C2, C4, or C5 positions—such as directed metalation, halogenation, or oxidative cyclization—the C3‑Boc group eliminates the competing nucleophilic reactivity of the 3‑amino group that has been documented to cause undesired ring‑formation side reactions with mono‑Boc substrates [1]. Pre‑installation of both Boc groups at procurement avoids an additional protection step and its associated yield loss.

GMP‑Aligned Intermediate Supply Chains Requiring Batch‑Level QC Traceability

The availability of batch‑specific certificates of analysis including NMR, HPLC, and GC data from multiple credible vendors (Bidepharm, AKSci, ChemScene) positions this compound as a procurement‑ready intermediate for regulated pharmaceutical development . This level of QC documentation depth is not uniformly available for the lower‑purity mono‑Boc analogs typically specified at 95% minimum purity , reducing the incoming quality‑control burden in GMP‑aligned operations.

Quote Request

Request a Quote for Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.